REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[N:6]([CH2:15][CH2:16][CH3:17])[C:7](=[O:14])[C:8]2[CH:13]=[CH:12][S:11][C:9]=2[N:10]=1)[CH2:2][CH3:3].[Cl:18]N1C(=O)CCC1=O>N1C=CC=CC=1>[Cl:18][C:12]1[S:11][C:9]2[N:10]=[C:5]([O:4][CH2:1][CH2:2][CH3:3])[N:6]([CH2:15][CH2:16][CH3:17])[C:7](=[O:14])[C:8]=2[CH:13]=1
|
Name
|
2-propoxy-3-propyl-3H-thieno[2.3-d]pyrimidin-4-one
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Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC=1N(C(C2=C(N1)SC=C2)=O)CCC
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours at 70-75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the pyridine is removed in a water-jet vacuum
|
Type
|
WASH
|
Details
|
After washing twice with cold dilute aqueous hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
removing the solvent in a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product is obtained
|
Type
|
CUSTOM
|
Details
|
The purification of the crude product
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N=C(N(C2=O)CCC)OCCC)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |